molecular formula C18H15N3O2S2 B11196760 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole

Cat. No.: B11196760
M. Wt: 369.5 g/mol
InChI Key: DWYSAPIEBDMYFW-UHFFFAOYSA-N
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Description

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is a heterocyclic compound that contains multiple functional groups, including thiazole, thiophene, and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 4-(4-ethoxyphenyl)-1,3-thiazole-2-carbaldehyde with thiophene-2-carboxylic acid hydrazide under reflux conditions to form the intermediate hydrazone. This intermediate is then cyclized using phosphorus oxychloride to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or DNA, leading to inhibition or activation of specific biological processes.

    Pathways Involved: It may modulate signaling pathways related to inflammation, cell proliferation, or apoptosis, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-{[4-(4-Ethoxyphenyl)-1,3-thiazol-2-yl]methyl}-3-(thiophen-2-yl)-1,2,4-oxadiazole is unique due to its combination of three different heterocyclic rings, each contributing to its overall biological activity and potential applications. This structural complexity allows for a wide range of interactions with biological targets, making it a versatile compound in medicinal chemistry.

Properties

Molecular Formula

C18H15N3O2S2

Molecular Weight

369.5 g/mol

IUPAC Name

5-[[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]methyl]-3-thiophen-2-yl-1,2,4-oxadiazole

InChI

InChI=1S/C18H15N3O2S2/c1-2-22-13-7-5-12(6-8-13)14-11-25-17(19-14)10-16-20-18(21-23-16)15-4-3-9-24-15/h3-9,11H,2,10H2,1H3

InChI Key

DWYSAPIEBDMYFW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)CC3=NC(=NO3)C4=CC=CS4

Origin of Product

United States

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